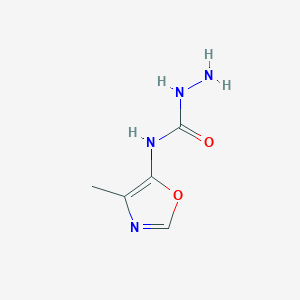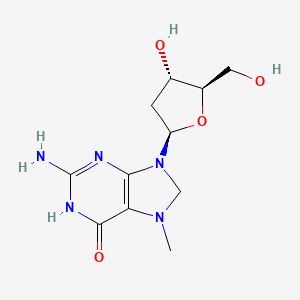
N-(4-methyloxazol-5-yl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyloxazol-5-yl)hydrazinecarboxamide is an organic compound that belongs to the family of oxazoles. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyloxazol-5-yl)hydrazinecarboxamide typically involves the condensation of 4-methyloxazole-5-carboxylic acid with hydrazinecarboxamide under controlled conditions. The reaction is carried out at high temperatures, preferably around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include acylation, cyclodehydration, and sulfochlorination reactions. These methods are designed to maximize yield and minimize waste, although they can be complex and require careful handling of reagents .
化学反応の分析
Types of Reactions
N-(4-methyloxazol-5-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield hydrazine derivatives .
科学的研究の応用
N-(4-methyloxazol-5-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a drug candidate for various medical conditions, including its inhibitory activity on blood platelet aggregation.
Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor in metal treatments.
作用機序
The mechanism of action of N-(4-methyloxazol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-methyloxazol-5-yl)hydrazinecarboxamide include:
4-methyloxazole-5-carboxylic acid: An important intermediate in the synthesis of various organic compounds.
Hydrazinecarboxamide: A compound with similar functional groups and reactivity.
N-(4-methoxybenzyl)hydrazinecarboxamide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of both oxazole and hydrazinecarboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
1-amino-3-(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(11-2-7-3)8-5(10)9-6/h2H,6H2,1H3,(H2,8,9,10) |
InChIキー |
IRFVPIQYRLLVHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)NC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)

![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)



![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
